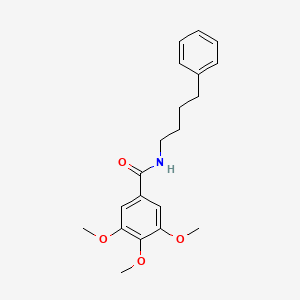
3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide
Descripción general
Descripción
3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide, also known as TPH-1 inhibitor, is a chemical compound that has been studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor works by inhibiting the activity of the enzyme tryptophan hydroxylase 1 (3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide), which is responsible for the synthesis of serotonin. By inhibiting 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide, 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor reduces the production of serotonin, which has been implicated in various diseases such as cancer, neurological disorders, and cardiovascular diseases.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor has various biochemical and physiological effects. In cancer research, 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor has been shown to inhibit the growth and metastasis of cancer cells by reducing the production of serotonin. In neurological disorders, 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor has been shown to improve mood and reduce anxiety by reducing the production of serotonin. In cardiovascular diseases, 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor has been shown to reduce hypertension and improve heart function by reducing the production of serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it easy to study. It is also highly selective for 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide, which reduces the risk of off-target effects. However, 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its potency and efficacy may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor. One direction is to further explore its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases. Another direction is to study its long-term effects and potential side effects. Additionally, further research is needed to optimize its potency and efficacy for different cell types and experimental conditions.
Conclusion:
In conclusion, 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor is a promising compound with potential therapeutic applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different settings.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor has been studied for its potential therapeutic applications in various fields such as cancer, neurological disorders, and cardiovascular diseases. In cancer research, 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor has been shown to inhibit the growth and metastasis of various cancer cells. In neurological disorders, 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor has been studied for its potential to treat depression, anxiety, and other mood disorders. In cardiovascular diseases, 3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide inhibitor has been studied for its potential to reduce hypertension and improve heart function.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-23-17-13-16(14-18(24-2)19(17)25-3)20(22)21-12-8-7-11-15-9-5-4-6-10-15/h4-6,9-10,13-14H,7-8,11-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPOLZHWNJQRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,4,5-trimethoxy-N-(4-phenylbutyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



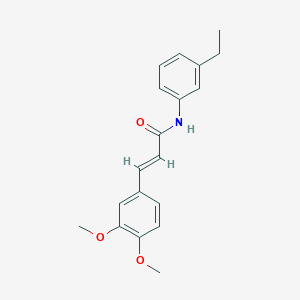
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B4736993.png)
![methyl 1-[(4-bromo-2-chlorophenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4736997.png)
![2-(2-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4737000.png)

![N-(5-methyl-3-isoxazolyl)-4-({[(4-nitrophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4737008.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-phenylethyl)acetamide](/img/structure/B4737018.png)
![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B4737025.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4737029.png)
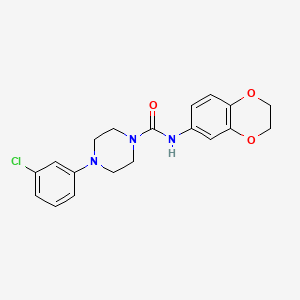
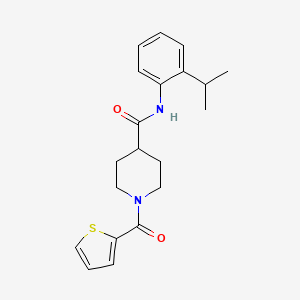
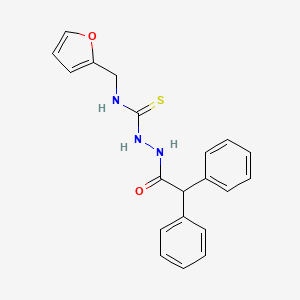
![2-chloro-5-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4737070.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4737080.png)